molecular formula C11H9F3O3 B1453395 2-Methoxy-5-(trifluoromethyl)cinnamic acid CAS No. 773133-16-7

2-Methoxy-5-(trifluoromethyl)cinnamic acid

Cat. No.: B1453395
CAS No.: 773133-16-7
M. Wt: 246.18 g/mol
InChI Key: FAXJHQWJVWEASH-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(trifluoromethyl)cinnamic acid is a useful research compound. Its molecular formula is C11H9F3O3 and its molecular weight is 246.18 g/mol. The purity is usually 95%.
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Biological Activity

2-Methoxy-5-(trifluoromethyl)cinnamic acid is a derivative of cinnamic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group and a trifluoromethyl group attached to the cinnamic acid backbone. This unique structure contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and interaction with cellular targets .

Antioxidant Activity

Research indicates that compounds related to cinnamic acids exhibit significant antioxidant properties. The antioxidant activity of this compound can be compared to its parent compound, with studies showing that derivatives often enhance this activity due to structural modifications .

Table 1: Comparison of Antioxidant Activities

CompoundIC50 (µM)
This compoundTBD
Cinnamic Acid243.84
3,4,5-Trimethoxycinnamic AcidTBD

Anti-inflammatory Effects

Cinnamic acid derivatives have shown potential anti-inflammatory effects. In animal models, compounds similar to this compound have been observed to reduce inflammation markers, suggesting a role in managing inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of cinnamic acid derivatives. The structure-activity relationship (SAR) indicates that modifications such as the trifluoromethyl group can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against human cancer cells, indicating significant antiproliferative effects .

Table 2: Anticancer Activity of Cinnamic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7TBD
p-Methoxycinnamic AcidHT-2936
Caffeic AcidWiDr30.8

Case Studies

  • Gastric Lesion Protection : A study investigated the protective effects of various cinnamic acid derivatives on gastric lesions induced by hydrochloric acid and ethanol. The results indicated that compounds like this compound significantly reduced lesion sizes compared to control groups .
  • Cell Cycle Alteration : Another study focused on the effect of cinnamic acid derivatives on cell cycle progression in cancer cells. The findings revealed that these compounds could induce cell cycle arrest, leading to apoptosis in malignant cells .

Properties

IUPAC Name

(E)-3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-17-9-4-3-8(11(12,13)14)6-7(9)2-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXJHQWJVWEASH-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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